molecular formula C23H15ClO5 B3583076 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B3583076
M. Wt: 406.8 g/mol
InChI Key: JJWRKBDIMRGFIR-UHFFFAOYSA-N
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Description

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chloro-substituted benzodioxole moiety and a phenyl group attached to the chromen-2-one core structure. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzodioxole moiety: The synthesis begins with the preparation of the 6-chloro-1,3-benzodioxole intermediate. This can be achieved through the reaction of 2,4-dichlorophenol with glyoxylic acid in the presence of a suitable catalyst.

    Coupling with chromen-2-one: The benzodioxole intermediate is then coupled with 4-phenyl-2H-chromen-2-one using a base-catalyzed reaction. This step involves the formation of an ether linkage between the benzodioxole and chromen-2-one moieties.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification methods, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The chloro group in the benzodioxole moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.

    Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with receptors: Binding to cellular receptors to influence signal transduction pathways.

    Modulating gene expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as:

    7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: This compound has a similar core structure but differs in the substitution pattern, which may result in different biological activities.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety but have different heteroaryl groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClO5/c24-19-11-22-21(27-13-28-22)8-15(19)12-26-16-6-7-17-18(14-4-2-1-3-5-14)10-23(25)29-20(17)9-16/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWRKBDIMRGFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)COC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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